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Compound of Interest

Compound Name: N-Ethyl-desoxy-veratramine

Cat. No.: B15295983 Get Quote

A detailed examination of the steroidal alkaloid veratramine and its derivative, N-Ethyl-desoxy-
veratramine, reveals a landscape of extensive research for the former and a significant lack of

public data for the latter. This guide provides a comprehensive comparison based on available

information, highlighting the known biological activities of veratramine and the inferred

properties of N-Ethyl-desoxy-veratramine, alongside relevant experimental methodologies

and pathway visualizations.

Chemical and Physical Properties
Veratramine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1]

Its derivative, N-Ethyl-desoxy-veratramine, is a synthetic compound whose existence is

confirmed in chemical databases, though it is not well-characterized in peer-reviewed literature.

The primary structural differences are the substitution of the amine proton with an ethyl group

and the removal of both hydroxyl groups.
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Property Veratramine
N-Ethyl-desoxy-
veratramine

Molecular Formula C27H39NO2 C29H43N

Molar Mass 409.61 g/mol 405.66 g/mol

CAS Number 60-70-8 1005111-80-7

Chemical Structure

A C-nor-D-homo steroid

skeleton with hydroxyl groups

at positions C3 and C23.

A C-nor-D-homo steroid

skeleton with an N-ethyl

substitution on the piperidine

ring and removal of the C3 and

C23 hydroxyl groups.

Biological Activity and Mechanism of Action: A Data
Imbalance
Veratramine has been the subject of numerous studies, revealing a range of biological

activities. A key mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway,

a critical pathway in embryonic development and oncogenesis.[1][2] Veratramine is known to

act as an antagonist of the Smoothened (SMO) receptor, a central component of the Hh

pathway.[2] This inhibition has prompted investigations into its potential as an anticancer agent.

[1][2]

Beyond its effects on Hh signaling, veratramine exhibits neuromodulatory and antihypertensive

properties.[1] In spontaneously hypertensive rats, oral administration of veratramine has been

shown to decrease blood pressure.[1]

N-Ethyl-desoxy-veratramine, in stark contrast, has no publicly available experimental data

detailing its biological activity or mechanism of action. Inferences can be drawn from a 1959

study on N-alkyl derivatives of veratramine, which reported that N-ethylation of veratramine

resulted in a compound with a much-attenuated pharmacological effect of the type

characteristic of the parent compound. However, this study did not investigate a "desoxy-"

derivative, and the removal of the hydroxyl groups could significantly alter the compound's

properties, including its solubility, membrane permeability, and receptor binding affinity.
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Quantitative Data Summary
Due to the absence of data for N-Ethyl-desoxy-veratramine, a direct quantitative comparison

is not possible. The following table summarizes key quantitative findings for veratramine.

Biological Activity Assay Organism/Cell Line Result

Antihypertensive

Effect
In vivo

Spontaneously

Hypertensive Rats

Oral administration

significantly

decreased blood

pressure.

Hedgehog Pathway

Inhibition
In vitro Not specified

Inhibits the hedgehog

signaling pathway.[1]

Pharmacokinetics LC-MS/MS Sprague-Dawley Rats

Lower limit of

quantification in

plasma: 0.745 ng/mL.

[2]

Good linear

relationship in the

concentration range of

0.0745–18.2 ng/mL.[2]

Experimental Protocols
Pharmacokinetic Analysis of Veratramine in Rat Plasma
by LC-MS/MS[2]

Animal Model: Male and female Sprague-Dawley rats.

Sample Collection: Blood samples are collected at various time points following oral

administration of a Radix Veratri alcohol extract containing veratramine.

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated from

the plasma samples.
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Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is

used for analysis.

Chromatographic Conditions:

Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH adjusted to 8.8 with

ammonia water).

Column: A suitable C18 column.

Mass Spectrometry Conditions:

Ionization Mode: Positive ion electrospray ionization (ESI+).

Detection Mode: Multiple reaction monitoring (MRM).

Quantitative Ion Pair for Veratramine: 410.1 → 295.1 m/z.

Quantification: A standard curve is generated using known concentrations of veratramine to

quantify the amount in the plasma samples.

Visualizations
Hedgehog Signaling Pathway Inhibition by Veratramine
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Caption: Veratramine inhibits the Hedgehog signaling pathway by antagonizing the SMO

receptor.

Hypothetical Experimental Workflow for Comparative
Analysis
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Caption: Proposed workflow for the comparative biological evaluation of veratramine and N-
Ethyl-desoxy-veratramine.

Conclusion
The comparative analysis between veratramine and N-Ethyl-desoxy-veratramine is currently

constrained by a significant information gap. While veratramine is a well-documented natural

product with established antihypertensive and Hedgehog signaling inhibitory activities, N-Ethyl-
desoxy-veratramine remains a largely uncharacterized synthetic derivative. The structural

modifications—N-ethylation and deoxygenation—are likely to alter its physicochemical and

pharmacological properties. However, without empirical data, any predictions regarding its

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15295983?utm_src=pdf-body-img
https://www.benchchem.com/product/b15295983?utm_src=pdf-body-img
https://www.benchchem.com/product/b15295983?utm_src=pdf-body
https://www.benchchem.com/product/b15295983?utm_src=pdf-body
https://www.benchchem.com/product/b15295983?utm_src=pdf-body
https://www.benchchem.com/product/b15295983?utm_src=pdf-body
https://www.benchchem.com/product/b15295983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15295983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


efficacy and mechanism of action are purely speculative. This highlights a clear need for further

research to isolate or synthesize and subsequently characterize N-Ethyl-desoxy-veratramine
to enable a direct and meaningful comparison with its parent compound, veratramine. Such

studies would be invaluable for understanding the structure-activity relationships of this class of

steroidal alkaloids and for the potential development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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